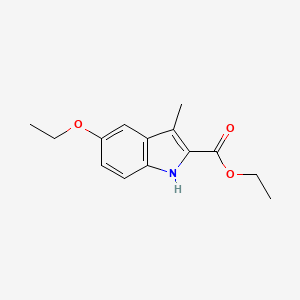

ethyl 5-ethoxy-3-methyl-1H-indole-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

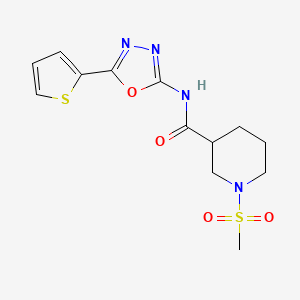

“Ethyl 5-ethoxy-3-methyl-1H-indole-2-carboxylate” is a derivative of indole . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and have attracted increasing attention in recent years for their application as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .

Synthesis Analysis

The synthesis of indole derivatives has been a subject of interest in the chemical community . The Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride by using methanesulfonic acid (MsOH) under reflux in MeOH gave the corresponding tricyclic indole in a good yield .

Molecular Structure Analysis

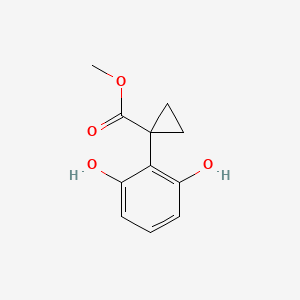

The molecular formula of “ethyl 5-ethoxy-3-methyl-1H-indole-2-carboxylate” is C14H17NO3 . The structure of this compound can be viewed using Java or Javascript .

Chemical Reactions Analysis

Indole derivatives have been used as reactants for various chemical reactions. For instance, they have been used for the synthesis of oxazino [4,3-a]indoles via cascade addition-cyclization reactions . They have also been used as reactants for Friedel-Crafts acylation with nitrobenzoyl chloride .

Physical And Chemical Properties Analysis

The molecular weight of “ethyl 5-ethoxy-3-methyl-1H-indole-2-carboxylate” is 247.3 .

Scientific Research Applications

Anticancer Properties

Indole derivatives have garnered significant attention due to their potential as anticancer agents. Ethyl 5-ethoxy-3-methyl-1H-indole-2-carboxylate, with its unique structure, may exhibit promising antitumor activity. Researchers have explored its effects on cancer cell lines, investigating mechanisms such as apoptosis induction, cell cycle arrest, and inhibition of angiogenesis. Further studies are needed to elucidate its precise anticancer mechanisms and evaluate its efficacy in vivo .

Antimicrobial Activity

Indoles, including ethyl 5-ethoxy-3-methyl-1H-indole-2-carboxylate, possess antimicrobial properties. These compounds may inhibit bacterial growth by disrupting essential cellular processes. Researchers have examined their effects against various pathogens, including bacteria, fungi, and protozoa. The compound’s structure influences its antimicrobial spectrum, making it a potential candidate for novel drug development .

Anti-inflammatory and Analgesic Potential

Indole derivatives often exhibit anti-inflammatory and analgesic effects. Ethyl 5-ethoxy-3-methyl-1H-indole-2-carboxylate could modulate inflammatory pathways, potentially alleviating pain and inflammation. Investigating its interactions with specific receptors (e.g., COX-2, cytokines) may provide valuable insights for therapeutic applications .

Cannabinoid Receptor Modulation

Indolecarboxamides, including derivatives of ethyl 5-ethoxy-3-methyl-1H-indole-2-carboxylate, may interact with cannabinoid receptors (e.g., CB1). These receptors play a role in pain modulation, appetite regulation, and neuroprotection. Understanding their binding affinity and functional effects could lead to novel treatments for pain management and neurological disorders .

Potential as Tubulin Polymerization Inhibitors

Indole derivatives have been investigated as potential tubulin polymerization inhibitors. By disrupting microtubule dynamics, these compounds interfere with cell division and may have implications for cancer therapy. Ethyl 5-ethoxy-3-methyl-1H-indole-2-carboxylate’s impact on tubulin assembly warrants further exploration .

Hepatitis C Virus (HCV) Inhibition

Compound 4-((3-(ethoxycarbonyl)-1-methyl-5-(pyrrolidin-1-ylmethyl)-1H-indol-2-yl)methyl)benzenesulfinate, a derivative of ethyl 5-ethoxy-3-methyl-1H-indole-2-carboxylate, has shown anti-HCV activity. Investigating its mechanism of action and potential clinical applications against HCV could be crucial .

Mechanism of Action

Target of Action

Ethyl 5-ethoxy-3-methyl-1H-indole-2-carboxylate is an indole derivative . Indole derivatives are known to bind with high affinity to multiple receptors , making them valuable for the development of new therapeutic agents.

Mode of Action

Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a complex interaction with various cellular targets.

Biochemical Pathways

Indole derivatives are known to interact with a broad range of biochemical pathways due to their ability to bind to multiple receptors .

Result of Action

Given the diverse biological activities of indole derivatives , it can be inferred that this compound may have a wide range of effects at the molecular and cellular levels.

Future Directions

Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . The application of indole derivatives for the treatment of various disorders has attracted increasing attention in recent years . Therefore, the future directions of “ethyl 5-ethoxy-3-methyl-1H-indole-2-carboxylate” could involve further exploration of its potential therapeutic uses.

properties

IUPAC Name |

ethyl 5-ethoxy-3-methyl-1H-indole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c1-4-17-10-6-7-12-11(8-10)9(3)13(15-12)14(16)18-5-2/h6-8,15H,4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHRRRAKWNZUILO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)NC(=C2C)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Hydroxy-7,8-dihydro-6H-pyrido[3,2-c]pyridazine-5-carboxylic acid tert-butyl ester](/img/structure/B2770751.png)

![1-(3,3-Dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-phenylurea](/img/structure/B2770752.png)

![[4-(3-Methylimidazol-4-yl)piperidin-1-yl]-[2-(trifluoromethyl)phenyl]methanone](/img/structure/B2770758.png)

![Ethyl 5-(3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2770762.png)

![3-Benzyl-2-[(4-chlorophenyl)methylsulfanyl]-6-piperidin-1-ylquinazolin-4-one](/img/structure/B2770765.png)